

# Quantitative Measurement of Human "Big Gastrin" (Gastrin-34) Using a Competitive ELISA Kit

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## Compound of Interest

Compound Name: *Big gastrin*

Cat. No.: *B1627793*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Gastrin is a key peptide hormone that regulates gastric acid secretion and mucosal growth. It exists in several molecular forms, with "**Big gastrin**" (G-34), a 34-amino acid peptide, being one of the major circulating forms, particularly in the fasting state.<sup>[1]</sup> Accurate quantification of **Big gastrin** is crucial for studying gastrointestinal physiology, and pathophysiology, including conditions like Zollinger-Ellison syndrome, and for research in drug development targeting the gastrin pathway.<sup>[1]</sup> This document provides detailed application notes and a comprehensive protocol for the quantitative measurement of human **Big gastrin** in serum, plasma, and other biological fluids using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

## Assay Principle

This ELISA kit employs the competitive inhibition enzyme immunoassay technique for the quantitative determination of human **Big gastrin** (G-34). The microtiter plate is pre-coated with a polyclonal antibody specific for Gastrin-34. During the assay, **Big gastrin** present in the sample or standard competes with a fixed amount of biotinylated **Big gastrin** for binding to the pre-coated antibody. Following an incubation period, unbound components are washed away. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to

the biotinylated **Big gastrin** captured by the antibody. After another wash step, a substrate solution is added, and the HRP enzyme catalyzes a colorimetric reaction. The intensity of the color developed is inversely proportional to the concentration of **Big gastrin** in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values of standards with known concentrations against their respective concentrations, from which the concentration of **Big gastrin** in the unknown samples can be determined.

## Performance Characteristics

The following tables summarize the typical performance characteristics of a **Big gastrin** (G-34) ELISA kit. The data presented here is for representative purposes and may vary between different kit manufacturers and lots.

Table 1: Assay Specifications

Parameter	Specification
Assay Type	Competitive ELISA
Sample Types	Serum, Plasma, Cell Culture Supernatants, Other Biological Fluids
Reactivity	Human
Assay Range	15.6 - 1000 pg/mL <sup>[2]</sup>
Sensitivity	9.38 pg/mL <sup>[2]</sup>

Table 2: Assay Precision

Intra-Assay Precision (CV%)	Inter-Assay Precision (CV%)	
Low Concentration	< 10%	< 10%
Medium Concentration	< 10%	< 10%
High Concentration	< 10%	< 10%
Data is representative of typical performance. CV (%) = (Standard Deviation / Mean) x 100.		

Table 3: Recovery

Sample Type	Spiked Concentration (pg/mL)	Average Recovery (%)
Serum	250	95%
EDTA Plasma	250	92%
Heparin Plasma	250	90%
Representative data showing the accuracy of the assay in different biological matrices.		

Table 4: Specificity

Peptide	Cross-Reactivity (%)
Big Gastrin (G-34)	100
Gastrin-17 (G-17)	< 1
Gastrin-14 (G-14)	< 0.1
CCK-8	< 0.01
Somatostatin	Not Detected
Specificity is a critical parameter, ensuring that the assay predominantly measures Big gastrin.	

## Experimental Protocols

### Materials and Reagents

- **Big Gastrin** (G-34) ELISA Microplate (96 wells)
- **Big Gastrin** Standard
- Biotinylated **Big Gastrin**
- Streptavidin-HRP Conjugate
- Assay Diluent
- Wash Buffer (20X Concentrate)
- TMB Substrate
- Stop Solution
- Plate Sealer
- Microplate Reader capable of measuring absorbance at 450 nm
- Pipettes and pipette tips

- Deionized or distilled water
- Tubes for standard and sample dilutions
- Vortex mixer
- Absorbent paper

## Reagent Preparation

- Bring all reagents to room temperature (18-25°C) before use.
- **Wash Buffer:** Dilute the 20X Wash Buffer Concentrate 1:20 with deionized or distilled water. For example, add 50 mL of concentrate to 950 mL of water to make 1000 mL of 1X Wash Buffer.
- **Big Gastrin Standard:** Reconstitute the lyophilized **Big Gastrin** Standard with the volume of Assay Diluent specified in the kit manual to create a stock solution. Allow it to sit for 10-15 minutes with gentle agitation to ensure complete dissolution.
- **Standard Curve Preparation:** Prepare a serial dilution of the **Big Gastrin** Standard stock solution in Assay Diluent to create standards with known concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.25, and 15.6 pg/mL). The Assay Diluent serves as the zero standard (0 pg/mL).
- **Biotinylated Big Gastrin:** Dilute the concentrated Biotinylated **Big Gastrin** with Assay Diluent according to the kit's instructions to prepare the working solution.
- **Streptavidin-HRP Conjugate:** Dilute the concentrated Streptavidin-HRP Conjugate with Assay Diluent as per the kit manual to prepare the working solution.

## Assay Procedure

- Determine the number of wells required for standards, samples, and controls. It is recommended to run all standards and samples in duplicate.
- Add 50 µL of Standard or Sample to the appropriate wells.

- Add 50  $\mu$ L of Biotinylated **Big Gastrin** working solution to each well.
- Incubate: Cover the plate with a plate sealer and incubate for 2 hours at room temperature on a horizontal shaker.
- Wash: Aspirate the contents of each well and wash each well three times with 300  $\mu$ L of 1X Wash Buffer. After the final wash, invert the plate and blot it against clean absorbent paper to remove any remaining wash buffer.
- Add 100  $\mu$ L of Streptavidin-HRP Conjugate working solution to each well.
- Incubate: Cover the plate and incubate for 1 hour at room temperature.
- Wash: Repeat the wash step as described in step 5.
- Substrate Development: Add 100  $\mu$ L of TMB Substrate to each well. Incubate for 15-20 minutes at room temperature in the dark.
- Stop Reaction: Add 50  $\mu$ L of Stop Solution to each well. The color in the wells will change from blue to yellow.
- Read Absorbance: Read the optical density (OD) of each well at 450 nm within 15 minutes of adding the Stop Solution.

## Data Analysis

- Calculate the average absorbance for each set of duplicate standards, controls, and samples.
- Subtract the average zero standard absorbance from all other absorbance readings.
- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
- Determine the concentration of **Big gastrin** in the samples by interpolating their mean absorbance values from the standard curve.

- Multiply the interpolated concentration by the dilution factor if the samples were diluted.

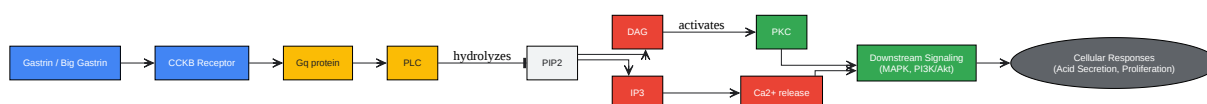
## Sample Preparation and Storage

Proper sample collection, handling, and storage are critical for accurate results.

- Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 30 minutes at room temperature, then centrifuge for 15 minutes at 1000 x g. Aspirate the serum and assay immediately or aliquot and store samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
- Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection.[3] Aspirate the plasma and assay immediately or aliquot and store at -20°C or -80°C.
- Cell Culture Supernatants: Centrifuge cell culture media for 15 minutes at 1000 x g to remove any cellular debris. Assay the supernatant immediately or store at -20°C or -80°C.
- General Storage: Gastrin is not stable at room temperature for extended periods.[4] Samples should be kept on ice during handling and frozen as soon as possible after collection. For long-term storage, -80°C is recommended.

## Visualizations

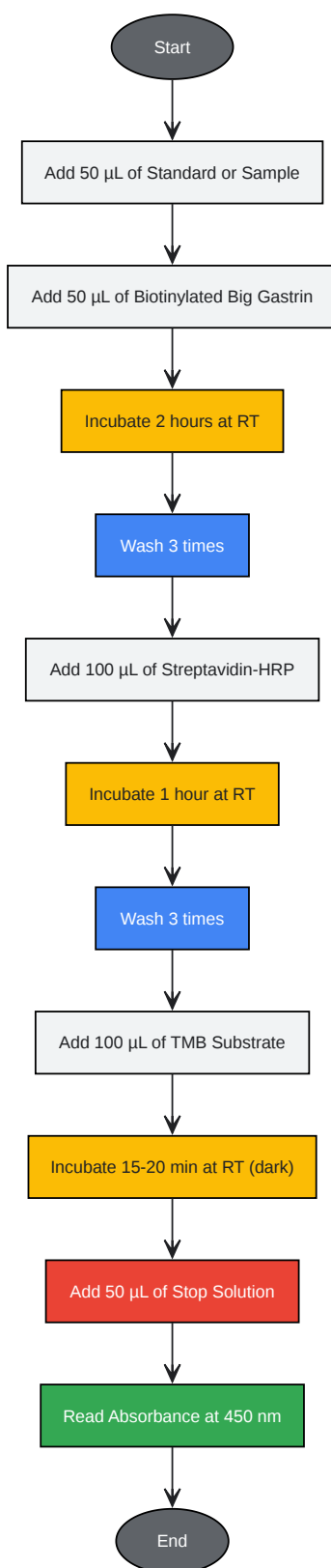
### Gastrin Signaling Pathway



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Caption: Simplified Gastrin signaling pathway via the CCKB receptor.

## Big Gastrin Competitive ELISA Workflow



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